Validated Linker Performance in a High-Potency PROTAC Degrader
Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl is the specific linker component in PROTAC GSPT1 degrader-1 (Compound F), which achieves 95% degradation of GSPT1 at 1 μM concentration and 86% degradation at 0.1 μM concentration in cellular assays . This linker-containing PROTAC inhibits HL-60 cell viability with an IC50 of 9.2 nM, demonstrating the functional viability of this linker architecture in generating high-potency degraders [1]. While direct linker-to-linker comparative data are not publicly available, the degradation efficiency achieved with this specific linker-containing construct provides a performance benchmark for this linker scaffold.
| Evidence Dimension | PROTAC-mediated GSPT1 degradation efficiency |
|---|---|
| Target Compound Data | PROTAC GSPT1 degrader-1 containing Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl linker achieves 95% degradation at 1 μM, 86% at 0.1 μM; HL-60 IC50 = 9.2 nM |
| Comparator Or Baseline | Class-level baseline: PROTAC degraders typically exhibit varying degradation efficiencies depending on linker composition, length, and rigidity |
| Quantified Difference | Not directly comparable across linker types due to absence of head-to-head studies |
| Conditions | Cellular degradation assay for GSPT1 protein; HL-60 cell viability assay |
Why This Matters
This linker is a validated component of a high-potency PROTAC degrader, providing confidence in its functional utility for researchers developing or replicating GSPT1-targeting PROTACs.
- [1] MedChemExpress. PROTAC GSPT1 degrader-1. Catalog No. HY-159609. View Source
